molecular formula C13H11N B1346001 2-Methyl-9H-carbazole CAS No. 3652-91-3

2-Methyl-9H-carbazole

Cat. No. B1346001
CAS RN: 3652-91-3
M. Wt: 181.23 g/mol
InChI Key: PWJYOTPKLOICJK-UHFFFAOYSA-N
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Description

2-Methyl-9H-carbazole is a chemical compound with the molecular formula C13H11N . It is a derivative of carbazole, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring .


Synthesis Analysis

Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This process enables highly regioselective syntheses of functionalized indoles or carbazoles . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of 2-Methyl-9H-carbazole consists of a carbazole core with a methyl group attached at the 2-position . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Carbazole-based compounds, including 2-Methyl-9H-carbazole, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

2-Methyl-9H-carbazole has a molecular weight of 181.2331 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Methyl-9H-carbazole has been studied for its potential in fighting microbial infections. Research has shown that carbazole conjugates can exhibit significant antimicrobial activities against a variety of pathogens, including fungi like Aspergillus niger and Cryptococcus species .

Diabetes Management

Carbazole derivatives, including those related to 2-Methyl-9H-carbazole, have been explored for their role in managing diabetes. For instance, carvedilol, a compound synthesized from 4-(oxirane 2-ylmethoxy)-9H-carbazole, shows promise in treating endothelial dysfunction caused by oxidative stress in patients with type 2 diabetes mellitus (DM) .

Electroluminescent Properties

The electroluminescent (EL) properties of polycarbazoles make them suitable for use in organic light-emitting diodes (OLEDs). These materials can emit light in various colors, including green and yellow, when electrically stimulated, making them valuable for display technologies .

Pharmacological Applications

9H-Carbazole and its derivatives are known for their versatile pharmacological applications. They have been used to produce hydroxylated metabolites with potential therapeutic effects. The ability of certain bacteria to produce these metabolites from 9H-carbazole has been a subject of research .

Chemical Properties and Data

The National Institute of Standards and Technology (NIST) provides detailed chemical properties and data for 2-methyl-9H-carbazole, which can be useful for researchers looking to understand the compound’s characteristics for various scientific applications .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance is advised .

Future Directions

Carbazole-based compounds, including 2-Methyl-9H-carbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

2-methyl-9H-carbazole
Source PubChem
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InChI

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYOTPKLOICJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073963
Record name 9H-Carbazole, 2-methyl-
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Molecular Weight

181.23 g/mol
Source PubChem
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Product Name

2-Methyl-9H-carbazole

CAS RN

3652-91-3, 27323-29-1
Record name 2-Methylcarbazole
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Record name 2-Methyl-9H-carbazole
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Record name 9H-Carbazole, methyl-
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Record name 2-METHYLCARBAZOLE
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Record name 9H-Carbazole, 2-methyl-
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Record name 2-methyl-9H-carbazole
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Record name 2-METHYL-9H-CARBAZOLE
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Synthesis routes and methods

Procedure details

3 g of 2-(4-methylphenyl)nitrobenzene and 20 m of triethyl phosphate were heated and stirred at 160° C. for 6 hours. After triethyl phosphate was distilled off under reduced pressure, 10 ml of methanol was added, followed by filtration. The resulting solid was vacuum-dried to obtain 1.5 g of 2-methylcarbazole.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 2-methylcarbazole and what are its key physicochemical properties?

A1: 2-Methylcarbazole, also known as 2-Methyl-9H-carbazole, is a tricyclic aromatic heterocyclic organic compound. Its molecular formula is C13H11N and it has a molecular weight of 181.23 g/mol. While specific spectroscopic data isn't detailed in the provided research, these are typically determined through techniques like NMR, IR, and Mass Spectrometry.

Q2: Can 2-methylcarbazole be synthesized from other compounds?

A2: Yes, several synthetic routes to 2-methylcarbazole exist. One method involves the reaction of substituted indoles with methyl vinyl ketone. [] Another approach utilizes a combined Tamaru allylation/olefin cross-metathesis sequence to produce prenylindole intermediates, which can be transformed into 2-methylcarbazole using sulfonic acid-functionalized silica gel. []

Q3: Has 2-methylcarbazole been identified in any natural sources?

A3: Yes, 2-methylcarbazole has been detected in the pyrolysis product of the algae Dunaliella salina. [] This finding suggests that Dunaliella salina could be a significant source of carbazole compounds found in source rock and crude oil.

Q4: Are there any known biological activities of 2-methylcarbazole derivatives?

A4: Yes, certain derivatives of 2-methylcarbazole demonstrate interesting biological properties. For example, a study demonstrated that the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde exhibited neuroprotective effects against hydrogen peroxide-induced cell death in Neuro2a cells. This compound also promoted neurite outgrowth via the PI3K/Akt signaling pathway. []

Q5: Is 2-methylcarbazole used in any industrial applications?

A5: While not explicitly mentioned in the provided research, 2-methylcarbazole's presence in high-temperature coal tar [] suggests its potential relevance to the coal and energy industries. Understanding the composition of coal tar, including the presence of 2-methylcarbazole, is crucial for developing effective separation and utilization processes.

Q6: What is the environmental fate of 2-methylcarbazole?

A6: While the provided research doesn't directly address the environmental fate of 2-methylcarbazole, its detection in natural and industrial settings [, ] highlights the need to investigate its potential for bioaccumulation, persistence, and ecotoxicological effects.

Q7: Are there any other notable chemical reactions involving 2-methylcarbazole?

A7: Yes, 2-methylcarbazole serves as a key starting material in the synthesis of pyridocarbazoles, a class of compounds investigated for their potential anti-tumor properties. This synthesis involves cyclodehydration reactions and Doebner reactions to produce various pyridocarbazole derivatives. []

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